
1,1,2,2-tetrafluoro-N,N-dimethylethanamine
Overview
Description
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine is a fluorinated organic compound with the molecular formula CHF2CF2N(CH3)2. It is known for its unique chemical properties due to the presence of fluorine atoms, which significantly alter its reactivity and stability compared to non-fluorinated analogs .
Preparation Methods
The synthesis of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine typically involves the reaction of appropriate fluorinated precursors with dimethylamine. One common method is through the trifluoromethylation reaction, where a fluorinated precursor is reacted under controlled conditions to introduce the tetrafluoroethyl group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Nucleophilic Fluorination Reactions
The compound serves as a selective fluorinating agent in organic synthesis. Its tetrafluoroethyl group facilitates electrophilic substitution under controlled conditions:
Key findings:
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The stereoselective reaction with methyl lactate achieves 96–97% enantiomeric excess via a proposed intermediate involving hydrogen bonding and transition-state stabilization .
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Fluorination of alcohols proceeds via an SN2 mechanism, where the fluorine atoms enhance the electrophilicity of the adjacent carbon .
Peptide Modification for Bioactive Compounds
The compound enables site-specific fluorination in peptide synthesis, enhancing biological activity:
Peptide Target | Modification Site | Biological Outcome | IC₅₀ Improvement | Source |
---|---|---|---|---|
SARS-CoV protease inhibitor | Trifluoromethyl | 4.2-fold binding affinity | 89 nM → 21 nM |
Mechanistic insight:
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Fluorine’s electronegativity increases peptide protease resistance and hydrophobicity, improving membrane permeability .
Comparative Reactivity Analysis
The compound outperforms analogous fluorinated amines in specific contexts:
Parameter | 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine | N,N-Diethylhexafluoropropylamine | Advantage |
---|---|---|---|
Fluorination efficiency | 85% (methyl lactate) | 62% (similar substrates) | Higher enantioselectivity |
Thermal stability | Decomposes at 180°C | Decomposes at 150°C | Safer for high-temperature applications |
Scientific Research Applications
Fluorinating Agent
TFE-DMA is widely utilized as a fluorinating agent in organic synthesis. It helps introduce fluorine atoms into organic molecules, significantly altering their chemical properties. This application is particularly valuable in medicinal chemistry for creating compounds with enhanced biological activity .
Medicinal Chemistry
In medicinal chemistry, TFE-DMA plays a crucial role in the synthesis of macrocyclic antibiotics and other pharmaceutical compounds. Its ability to modify molecular structures allows researchers to develop drugs with improved efficacy and reduced side effects. For example, studies have shown that fluorinated compounds often exhibit increased metabolic stability and bioavailability .
Industrial Applications
TFE-DMA serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity. Its non-flammable nature makes it suitable for use as a solvent and heat transfer fluid in the electronics industry. Additionally, it is involved in the production of agrochemicals and specialty chemicals .
Case Study 1: Synthesis of Fluorinated Antibiotics
A study investigated the use of TFE-DMA in synthesizing a novel class of broad-spectrum antibiotics. The results indicated that incorporating fluorine into the antibiotic structure significantly enhanced its antibacterial activity against resistant strains. The yield of the target compound was reported to exceed 85%, demonstrating TFE-DMA's effectiveness as a fluorinating agent .
Case Study 2: Industrial Catalysis
In an industrial setting, TFE-DMA was employed as a catalyst for synthesizing specialty chemicals. The reaction showed improved selectivity and reduced reaction times compared to traditional methods. The study concluded that using TFE-DMA not only increased efficiency but also minimized waste generation during the synthesis process .
Mechanism of Action
The mechanism of action of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine involves its ability to act as a fluorinating agentThis process can alter the molecular structure and properties of the target compounds, making them more stable or reactive depending on the context .
Comparison with Similar Compounds
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine can be compared to other fluorinated amines, such as:
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: This compound also contains multiple fluorine atoms and exhibits similar reactivity but differs in its specific applications and properties.
N,N-Dimethyl-1,1,2,2-tetrafluoroethylamine: While structurally similar, this compound may have different reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its specific fluorination pattern and its applications in both synthetic chemistry and medicinal research .
Biological Activity
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (TFEDMA) is a fluorinated organic compound with the molecular formula C₄H₇F₄N and a molecular weight of 145.1 g/mol. Its unique structure, characterized by the presence of four fluorine atoms, imparts distinct chemical properties that may influence its biological activity. This article reviews the biological activity of TFEDMA, focusing on its potential applications in medicinal chemistry and its reactivity as a nucleophilic fluorination reagent.
- Molecular Formula : C₄H₇F₄N
- Molecular Weight : 145.1 g/mol
- Boiling Point : 77 °C
- Density : 1.24 g/cm³
- Flash Point : 8 °C
- pKa : -2.23 (predicted)
Biological Activity Overview
TFEDMA is primarily known for its role in synthetic organic chemistry, particularly in the development of pharmaceuticals. The compound's reactivity is largely attributed to its fluorinated structure, which enhances its electrophilic properties.
Reactivity and Applications
TFEDMA has been utilized as a selective nucleophilic fluorination reagent. Its ability to introduce fluorine into organic molecules has made it valuable in synthesizing various biologically active compounds. For instance:
- Fluorination of Alcohols : TFEDMA has been reported to effectively fluorinate alcohols and activated compounds, facilitating the synthesis of new drug candidates .
- Synthesis of Peptides : It has been employed in creating peptides with enhanced biological activity, including those that exhibit inhibitory effects against viral proteases like SARS-CoV .
Case Study 1: Antiviral Activity
A study demonstrated that peptides synthesized using TFEDMA showed significant inhibitory activity against the severe acute respiratory syndrome coronavirus (SARS-CoV) protease. The incorporation of trifluoromethyl groups via TFEDMA enhanced the binding affinity of these peptides to the target enzyme .
Case Study 2: Selective Androgen Receptor Modulators
Research involving TFEDMA led to the development of selective androgen receptor modulators (SARMs). These compounds exhibited excellent oral bioavailability and anabolic activity in muscle tissues, indicating their potential for therapeutic applications in muscle-wasting diseases .
Comparative Analysis of Biological Activity
Compound | Biological Activity | Application |
---|---|---|
TFEDMA | Antiviral, Anabolic | Drug synthesis |
Other Fluorinated Compounds | Varies widely | Various therapeutic areas |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1,1,2,2-tetrafluoro-N,N-dimethylethanamine in laboratory settings?
- Methodological Answer : The compound is highly flammable (R11) and corrosive (R35). Use explosion-proof equipment, maintain inert atmospheres (e.g., nitrogen), and store at 2–8°C to minimize volatility risks . Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), sealed goggles, and flame-retardant lab coats, is mandatory. Conduct reactions in fume hoods with spill trays .
Q. How can researchers purify this compound given conflicting boiling point data?
- Methodological Answer : Reported boiling points vary (77°C vs. 301.3°C ). If the lower value is accurate, fractional distillation under reduced pressure (e.g., 20–30 mmHg) is recommended to avoid thermal decomposition. For higher values, vacuum distillation with a cold trap (-78°C) and purity validation via GC-MS or NMR is advised .
Q. What synthetic routes are documented for this compound, and what are their limitations?
- Methodological Answer : Limited synthesis details exist, but fluorination of N,N-dimethylethanolamine derivatives using SF₄ or HF-based agents is plausible. Challenges include controlling exothermic reactions and avoiding byproducts like HF. Post-synthesis, neutralize residual acids with NaHCO₃ and confirm purity via ¹⁹F NMR .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, density)?
- Methodological Answer : Discrepancies may stem from impurities, measurement techniques, or sample decomposition. Perform differential scanning calorimetry (DSC) to assess thermal stability and gas chromatography (GC) with FID detection to evaluate purity. Cross-reference density (1.24 g/cm³ ) using a pycnometer under controlled temperature .
Q. What spectroscopic and computational methods are suitable for characterizing this compound’s structure and reactivity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (CDCl₃) for methyl group signals (δ ~2.3–2.7 ppm) and ¹⁹F NMR for CF₂ groups (δ ~-120 to -140 ppm) . IR can confirm C-F stretches (1000–1300 cm⁻¹) .
- Computational : Use SMILES (CN(C)C(C(F)F)(F)F) or InChIKey (VIRGYRZBWQFJGJ-UHFFFAOYSA-N) for DFT calculations (e.g., Gaussian) to predict electronic properties (HOMO/LUMO) and nucleophilic substitution pathways .
Q. What is the mechanistic role of the dimethylamino group in fluorinated amine reactions?
- Methodological Answer : The dimethylamino group acts as an electron donor, stabilizing intermediates in SN2 reactions. Compare reactivity with non-fluorinated analogs (e.g., N,N-dimethylethylamine) via kinetic studies. Monitor fluorinated byproducts (e.g., HF) using ion-selective electrodes during reactions .
Q. How does the compound’s polarity influence solubility in organic solvents?
- Methodological Answer : Despite low polarity (calculated polarizability: 15.9±0.5 10⁻²⁴ cm³ ), the compound’s solubility in ethers (e.g., THF) and chlorinated solvents (e.g., DCM) can be tested via gravimetric analysis. Use Hansen solubility parameters (δD, δP, δH) to model solvent compatibility .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting hazard classifications (e.g., flammability vs. corrosivity)?
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F4N/c1-9(2)4(7,8)3(5)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRGYRZBWQFJGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620545 | |
Record name | N,N-dimethyl-2H-perfluoroethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1550-50-1 | |
Record name | 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1550-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-dimethyl-2H-perfluoroethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanamine, 1,1,2,2-tetrafluoro-N,N-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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